molecular formula C16H15N3O4S B2944394 benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate CAS No. 1903169-60-7

benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate

Cat. No.: B2944394
CAS No.: 1903169-60-7
M. Wt: 345.37
InChI Key: DXFGLUXBUKNSEC-UHFFFAOYSA-N
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Description

Benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a benzyl carbamate group via an ethyl linker. This structure combines a biologically active thienopyrimidine scaffold with a carbamate functional group, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

benzyl N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14-13-12(6-9-24-13)18-15(21)19(14)8-7-17-16(22)23-10-11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFGLUXBUKNSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interactions with specific enzymes or receptors. Its thieno[3,2-d]pyrimidine core can mimic biological substrates, thereby inhibiting or activating various biochemical pathways. For instance, it might inhibit enzyme activity by binding to the active site, preventing substrate access.

Pathways Involved:

  • Enzyme inhibition or activation.

  • Receptor binding and signal transduction modulation.

  • Involvement in redox reactions, impacting cellular oxidative states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Functional Groups Reported Biological Activity
This compound Not explicitly stated Not provided Benzyl carbamate ethyl linker, thieno[3,2-d]pyrimidine core Carbamate, diketone, thiophene Limited data; inferred enzyme modulation
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11a) C₂₀H₁₀N₄O₃S 386.4 2,4,6-Trimethylbenzylidene, 5-methylfuran, thiazolo[3,2-a]pyrimidine Nitrile, diketone, thiazole Not reported
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11b) C₂₂H₁₇N₃O₃S 403.5 4-Cyanobenzylidene, 5-methylfuran, thiazolo[3,2-a]pyrimidine Nitrile, diketone, thiazole Not reported
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.3 5-Methylfuran, pyrimido[2,1-b]quinazoline Nitrile, diketone, quinazoline Not reported
SPL-334 (GSNOR inhibitor) Not provided Not provided 4-{[2-[(2-Cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid Thioether, nitrile, carboxylic acid Anti-inflammatory (asthma, ILD models)
N-Benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide C₂₈H₂₉N₃O₃S 487.6 Benzyl, cyclohexanecarboxamide, thieno[3,2-d]pyrimidine Carboxamide, diketone Not reported

Key Observations:

Core Heterocycle Variations: The target compound and SPL-334 share the thieno[3,2-d]pyrimidine core, whereas compounds 11a, 11b, and 12 feature thiazolo[3,2-a]pyrimidine or pyrimidoquinazoline scaffolds. The cyclohexanecarboxamide derivative retains the thienopyrimidine core but introduces a bulky hydrophobic group, likely altering membrane permeability.

Functional Group Influence: Carbamate vs. Carboxamide: The target compound’s benzyl carbamate group may enhance hydrolytic stability compared to the carboxamide in , which could affect metabolic clearance. Nitrile vs. Thioether: SPL-334 incorporates a nitrile and thioether, contributing to enzyme inhibition (e.g., GSNOR), whereas the nitrile in 11a/b may stabilize π-stacking interactions.

Biological Activity: SPL-334 demonstrates anti-inflammatory efficacy in preclinical models , suggesting that thienopyrimidine derivatives with electron-withdrawing groups (e.g., nitrile, thioether) are viable for therapeutic development. The target compound’s carbamate group could modulate similar pathways but requires empirical validation.

Biological Activity

Benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular formula : C13H14N2O4S
  • Molecular weight : 282.32 g/mol
  • IUPAC name : this compound

This compound features a thieno[3,2-d]pyrimidine core with a carbamate functional group, which is significant for its biological activity.

Biological Activity

The biological activities of this compound have been investigated in several studies focusing on antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study conducted by researchers synthesized various derivatives of thieno[3,2-d]pyrimidine compounds and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzyl Carbamate DerivativeE. coli32 µg/mL
Benzyl Carbamate DerivativeS. aureus16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

Research has also highlighted the potential anti-inflammatory properties of this compound. A patent indicated that derivatives of thieno[3,2-d]pyrimidines could act as selective agonists for cannabinoid receptors, which are involved in inflammation modulation . This mechanism suggests that the compound may help in treating conditions associated with chronic inflammation without the psychotropic effects commonly associated with cannabinoid receptor activation.

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • Researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and tested their antibacterial properties using microdilution broth susceptibility assays.
    • The study found that some derivatives showed promising results against multiple bacterial strains with low toxicity levels .
  • Anti-inflammatory Mechanism :
    • The potential of benzyl carbamate derivatives to act on the endocannabinoid system was explored in preclinical models. The compounds demonstrated efficacy in reducing inflammation markers in animal models of arthritis .

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